molecular formula C16H28O4P2 B6315239 (2,5-Dimethoxy-1,4-phenylene)bis(diethylphosphine oxide) CAS No. 1802015-49-1

(2,5-Dimethoxy-1,4-phenylene)bis(diethylphosphine oxide)

Cat. No.: B6315239
CAS No.: 1802015-49-1
M. Wt: 346.34 g/mol
InChI Key: SYLQFYRGPWSOIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,5-Dimethoxy-1,4-phenylene)bis(diethylphosphine oxide) is an organic compound with significant applications in various fields, including chemistry and materials science. This compound is known for its unique structural properties, which make it a valuable component in the development of advanced materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethoxy-1,4-phenylene)bis(diethylphosphine oxide) typically involves the reaction of 2,5-dimethoxy-1,4-xylene with diethyl phosphonate under controlled conditions. The reaction is carried out in a solvent such as tetrahydrofuran (THF) and requires the presence of a base like sodium hydride (NaH) to facilitate the formation of the desired product . The reaction mixture is usually cooled in an ice bath to maintain the stability of the reactants and to control the reaction rate.

Industrial Production Methods

In an industrial setting, the production of (2,5-Dimethoxy-1,4-phenylene)bis(diethylphosphine oxide) may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for temperature and reaction control is essential to achieve high efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethoxy-1,4-phenylene)bis(diethylphosphine oxide) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxide derivatives.

    Reduction: Reduction reactions can convert the phosphine oxide groups to phosphine groups.

    Substitution: The methoxy groups on the phenylene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxide derivatives, while substitution reactions can produce a variety of functionalized phenylene compounds.

Scientific Research Applications

(2,5-Dimethoxy-1,4-phenylene)bis(diethylphosphine oxide) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,5-Dimethoxy-1,4-phenylene)bis(diethylphosphine oxide) involves its interaction with specific molecular targets and pathways. The compound’s phosphine oxide groups can participate in coordination chemistry, forming complexes with metal ions. These interactions can influence the compound’s reactivity and its ability to catalyze chemical reactions. Additionally, the methoxy groups on the phenylene ring can modulate the compound’s electronic properties, affecting its behavior in various chemical environments.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,5-Dimethoxy-1,4-phenylene)bis(diethylphosphine oxide) is unique due to its combination of methoxy and phosphine oxide groups, which confer distinct chemical and physical properties. This combination allows for versatile reactivity and makes the compound suitable for a wide range of applications, from materials science to industrial chemistry.

Properties

IUPAC Name

1,4-bis(diethylphosphoryl)-2,5-dimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O4P2/c1-7-21(17,8-2)15-11-14(20-6)16(12-13(15)19-5)22(18,9-3)10-4/h11-12H,7-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLQFYRGPWSOIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(=O)(CC)C1=CC(=C(C=C1OC)P(=O)(CC)CC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O4P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.